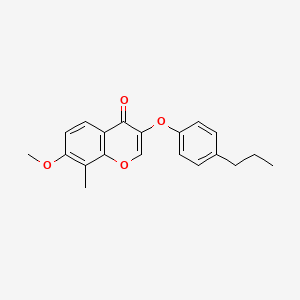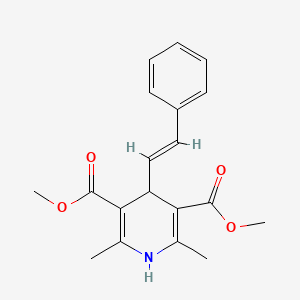
dimethyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- The compound can be synthesized through a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. This method efficiently yields structurally diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, depending on the structure of cyclic 1,3-diketone used in the process (Sun, Xia, Wu, & Yan, 2011).
- Another synthesis method involves the reaction of β-diketo compound, formaldehyde, and amine in the presence of an amine salt as a phase transfer catalyst. This method yields high purity and efficiency (Wu Jian-yi, 2001).
Molecular Structure Analysis
- The molecular and crystal structures of related dihydropyridine compounds have been determined by X-ray diffraction analysis, which often reveals a boat conformation for the dihydropyridine ring (Mishnev et al., 1977).
Chemical Reactions and Properties
- Reactions involving the compound often include Diels–Alder addition and retrogression with dimethyl acetylenedicarboxylate, leading to various derivatives and adducts (Acheson & Paglietti, 1979).
Physical Properties Analysis
- Detailed studies on the physical properties of the compound specifically are not available in the provided literature. However, the physical properties of similar dihydropyridine compounds have been extensively studied.
Chemical Properties Analysis
- The compound's chemical properties, such as reactivity and stability, have been investigated in the context of pharmaceutical research. For instance, its reactivity towards radical-initiated styrene autoxidations has been studied, revealing significant antioxidant properties in certain derivatives (Wijtmans et al., 2004).
properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-16(18(21)23-3)15(11-10-14-8-6-5-7-9-14)17(13(2)20-12)19(22)24-4/h5-11,15,20H,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXVPJBBYSEJTR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C=CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)/C=C/C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-(1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5639622.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5639632.png)
![2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B5639640.png)
![4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one](/img/structure/B5639642.png)
![4-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5639643.png)
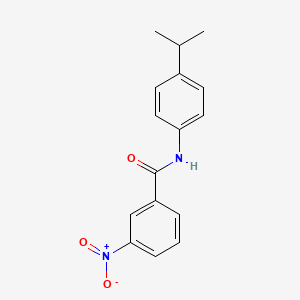
![1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5639663.png)

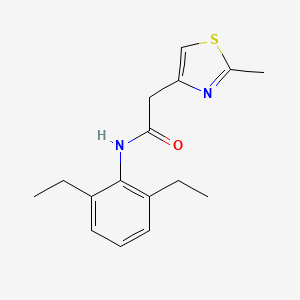

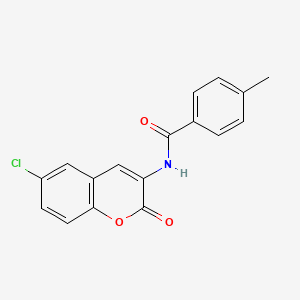
![7-(1,3-benzothiazol-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5639697.png)
![3-(5-{[(cyclopropylmethyl)thio]methyl}-1,2,4-oxadiazol-3-yl)-6-methylpyridazine](/img/structure/B5639699.png)
